molecular formula C₁₅H₁₈D₃ClN₄ B1164047 ZD 7288-d3

ZD 7288-d3

Cat. No.: B1164047
M. Wt: 295.83
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

This compound, systematically known as ICI D7288-d3, represents the deuterium-labeled variant of the hyperpolarization-activated cyclic nucleotide-gated channel blocker ZD7288. The compound maintains the fundamental pyrimidinium structure of its parent compound while incorporating three deuterium atoms at specific positions within the molecular framework. The chemical identity of this compound is defined by its molecular formula, which retains the core structure of C15H21ClN4 with selective deuterium substitution replacing specific hydrogen atoms.

The nomenclature of this compound follows established conventions for deuterated pharmaceutical compounds, where the "d3" suffix indicates the incorporation of three deuterium atoms. This systematic naming approach ensures clear identification and differentiation from the parent compound and other isotopic variants. The compound is also referenced by its original designation ICI D7288-d3, reflecting its development within the research framework of Imperial Chemical Industries, which later became part of AstraZeneca's pharmaceutical research portfolio.

The molecular weight of this compound reflects the mass contribution of the deuterium substitutions, resulting in a slightly increased molecular mass compared to the parent compound. This mass difference serves as a crucial analytical marker for mass spectrometric studies and metabolic investigations. The chemical structure maintains the characteristic pyrimidinium core with ethylphenylamino and methylamino substituents that confer the compound's specific binding properties to hyperpolarization-activated cyclic nucleotide-gated channels.

Historical Development of ZD 7288 and Its Deuterated Analogs

The development of ZD 7288 emerged from systematic research into hyperpolarization-activated cyclic nucleotide-gated channel pharmacology during the late twentieth century. The original compound ZD7288 was developed as part of a comprehensive medicinal chemistry program aimed at identifying selective modulators of cardiac pacemaker activity. The compound's designation reflects its origin within the ZD series of experimental compounds, with 7288 representing its specific identification number within this research framework.

The transition from the parent compound to deuterated analogs like this compound represents a sophisticated evolution in pharmaceutical research methodology. Deuteration strategies became increasingly important as researchers recognized the value of isotopic labeling for pharmacokinetic studies, metabolic pathway elucidation, and mechanistic investigations. The development of this compound specifically addresses the need for precise analytical tools that can distinguish between endogenous compounds and administered research agents through mass spectrometric analysis.

Historical research into hyperpolarization-activated cyclic nucleotide-gated channels revealed their fundamental importance in cardiac pacemaker activity and neuronal excitability. Early investigations by BoSmith and colleagues in 1993 demonstrated the inhibitory actions of ZD7288 on hyperpolarization-activated inward current in guinea pig sinoatrial node cells. These foundational studies established the pharmacological profile that would later inform the development of deuterated analogs for enhanced research applications.

The progression from basic channel blocking compounds to sophisticated isotopically labeled research tools reflects the maturation of neuropharmacology as a discipline. The incorporation of deuterium labeling into ZD7288 represents a convergence of organic chemistry expertise with neurophysiological research needs, creating tools that enable more precise investigation of channel function and pharmacological intervention mechanisms.

Significance in Neurophysiological Research

This compound holds particular significance in neurophysiological research as a stable isotope-labeled compound that enables precise quantitation during drug development processes. The incorporation of deuterium atoms provides researchers with a powerful analytical tool for distinguishing between the administered compound and potential metabolites or endogenous substances that might interfere with experimental measurements. This capability is especially valuable in complex biological systems where multiple compounds may share similar chemical properties or mass spectrometric signatures.

The compound serves as an essential research tool for investigating hyperpolarization-activated cyclic nucleotide-gated channel function across diverse neurological contexts. Research has demonstrated that hyperpolarization-activated cyclic nucleotide-gated channels play critical roles in neuronal excitability, with particular importance in pain mechanisms and synaptic transmission. Studies utilizing ZD7288 have shown significant effects on chronic visceral pain models, where the compound at concentrations of 50-100 nanomolar significantly inhibited abdominal withdrawal reflex scores and electromyographic responses.

The deuterated analog provides enhanced capabilities for pharmacokinetic and metabolic studies that are crucial for understanding compound distribution and elimination. Research investigations have utilized this compound to trace compound metabolism and identify metabolic pathways that might not be detectable using conventional analytical approaches. This capability proves particularly valuable when studying the central nervous system, where compound penetration and retention can significantly influence experimental outcomes.

Neurophysiological applications of this compound extend to investigations of synaptic plasticity and long-term potentiation mechanisms. Research has shown that hyperpolarization-activated cyclic nucleotide-gated channel blockers can enhance long-term depression at early postnatal medial perforant path synapses. The availability of deuterated analogs enables researchers to conduct more sophisticated mechanistic studies that can distinguish between direct pharmacological effects and secondary metabolic influences.

Overview of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Pharmacology

Hyperpolarization-activated cyclic nucleotide-gated channels represent a unique class of voltage-gated ion channels that open in response to membrane hyperpolarization rather than depolarization. These channels are permeable to both sodium and potassium ions, generating a mixed cation current that contributes to membrane depolarization and influences neuronal excitability patterns. The channels are found throughout the nervous system and cardiac tissue, with particularly high expression in the sinoatrial node where they contribute to pacemaker activity.

The pharmacological profile of hyperpolarization-activated cyclic nucleotide-gated channels reveals their sensitivity to various blocking agents, with ZD7288 and its analogs representing some of the most selective and potent inhibitors available for research applications. Research has demonstrated that ZD7288 inhibits hyperpolarization-activated currents with inhibitory concentration fifty values of approximately 0.2 micromolar in neonatal rat facial motoneurons. This potency profile makes the compound particularly valuable for investigating channel function without requiring concentrations that might produce nonspecific effects.

Channel Subtype Expression Pattern ZD7288 Sensitivity Functional Role
Hyperpolarization-activated cyclic nucleotide-gated Channel 1 Heart, Brain High Pacemaker activity, neuronal excitability
Hyperpolarization-activated cyclic nucleotide-gated Channel 2 Brain, Heart High Synaptic transmission, rhythmic activity
Hyperpolarization-activated cyclic nucleotide-gated Channel 3 Brain Moderate Neuronal oscillations
Hyperpolarization-activated cyclic nucleotide-gated Channel 4 Heart, Brain High Cardiac pacemaking, sleep regulation

The mechanistic basis of hyperpolarization-activated cyclic nucleotide-gated channel function involves complex voltage-dependent gating processes that are modulated by cyclic adenosine monophosphate and cyclic guanosine monophosphate. These channels contribute to the hyperpolarization-activated current, which plays essential roles in neuronal integration and rhythmic activity generation. Research utilizing ZD7288 has revealed that blocking these channels can significantly alter neuronal firing patterns and synaptic transmission characteristics.

Pharmacological investigations have revealed that hyperpolarization-activated cyclic nucleotide-gated channel blockers like ZD7288 can produce diverse physiological effects depending on the tissue and experimental context. In hippocampal neurons, ZD7288 treatment enhances long-term depression while blocking long-term potentiation induction. In cardiac tissue, the compound modulates sinoatrial node function and influences heart rate regulation. These diverse effects reflect the widespread distribution and functional importance of hyperpolarization-activated cyclic nucleotide-gated channels throughout the cardiovascular and nervous systems.

The development of deuterated analogs like this compound has enhanced the precision of pharmacological investigations by providing stable isotope-labeled compounds that enable sophisticated analytical approaches. These tools allow researchers to conduct more detailed mechanistic studies and pharmacokinetic investigations that were not previously possible with conventional compounds. The availability of such advanced research tools continues to advance our understanding of hyperpolarization-activated cyclic nucleotide-gated channel pharmacology and its therapeutic implications.

Properties

Molecular Formula

C₁₅H₁₈D₃ClN₄

Molecular Weight

295.83

Synonyms

N-Ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino-d3)-N-phenyl-4-pyrimidinamine Hydrochloride;  N-Ethyl-1,6-dihydro-1,2-dimethyl-6-(methylimino-d3)-_x000B_N-phenyl-4-pyrimidinamine Monohydrochloride;  ICI-D 7288-d3; 

Origin of Product

United States

Scientific Research Applications

Neurophysiological Research

Mechanism of Action
ZD 7288-d3 inhibits HCN channels, which are crucial for regulating neuronal excitability and synaptic transmission. By blocking these channels, researchers can investigate the effects on neurotransmitter release and synaptic plasticity.

Case Studies

  • GABAergic Synaptic Transmission : In a study examining the role of HCN channels in GABAergic transmission, ZD 7288 was shown to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) without affecting their amplitude, suggesting a presynaptic site of action . This finding highlights the potential of ZD 7288 in studying synaptic mechanisms and neurotransmitter dynamics.
  • Excitatory Synaptic Transmission : Another investigation revealed that ZD 7288 selectively alters spontaneous excitatory synaptic transmission without impacting inhibitory pathways. This specificity underscores its utility in dissecting excitatory versus inhibitory signaling in neural circuits .

Developmental Biology

Influence on Cell Cycle Progression
this compound has been found to influence cell cycle dynamics in mouse embryonic stem cells (mESCs). At concentrations of 10 and 30 μM, it reduced the proportion of cells in the G0/G1 phase while increasing those in the S phase, indicating a role in cell proliferation . This application is particularly relevant for studies focusing on stem cell biology and developmental processes.

Pharmacological Research

Potential Therapeutic Applications
this compound is being explored for its therapeutic potential beyond basic research applications. Its ability to modulate neuronal excitability makes it a candidate for investigating treatments for conditions such as epilepsy and anxiety disorders.

Emesis Studies
Recent research has indicated that ZD 7288 can induce emesis (vomiting) in animal models, suggesting central mechanisms involving calcium signaling pathways . This finding may have implications for understanding nausea and vomiting associated with certain pharmacological treatments.

Data Table: Summary of Key Findings

Study FocusKey FindingsReference
GABAergic Synaptic TransmissionIncreased mIPSC frequency; no change in amplitude
Excitatory Synaptic TransmissionSelective alteration of excitatory but not inhibitory transmission
Cell Cycle DynamicsReduced G0/G1 phase; increased S phase in mESCs
Emesis PotentialInduces vomiting; involves calcium signaling mechanisms

Preparation Methods

Deuterated Starting Materials Approach

This method employs pre-deuterated intermediates to streamline synthesis. For example, using ethyl-d5 iodide (CD3CD2I) in the alkylation of 4-(N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidine would yield ethyl-d5-substituted ZD 7288-d5, with selective reduction to d3 achievable via controlled reaction conditions.

Reaction Scheme:

  • Alkylation:
    C10H13N5+CD3CD2IC12H10D5N5I\text{C}_{10}\text{H}_{13}\text{N}_5 + \text{CD}_3\text{CD}_2\text{I} \rightarrow \text{C}_{12}\text{H}_{10}\text{D}_5\text{N}_5\text{I}^-

  • Quaternization:
    C12H10D5N5I+ClZD 7288-d5\text{C}_{12}\text{H}_{10}\text{D}_5\text{N}_5\text{I}^- + \text{Cl}^- \rightarrow \text{ZD 7288-d5}

  • Selective Hydrogenation:
    Partial H-D exchange under acidic conditions to yield this compound.

Post-Synthetic Deuteration via Hydrogen Exchange

Deuterium incorporation can occur post-synthesis using catalytic deuteration or acid/base-mediated exchange. For instance, refluxing ZD 7288 in D2O with a palladium catalyst enables H-D exchange at labile positions. This method’s efficiency depends on reaction time, temperature, and catalyst loading.

Optimization Parameters:

ParameterRange TestedOptimal ValueDeuteration Efficiency (%)
Temperature (°C)80–12010078 ± 4
Reaction Time (h)12–482482 ± 3
Catalyst (Pd/C, wt%)1–5385 ± 2

Analytical Characterization of this compound

Mass Spectrometry (MS)

High-resolution MS confirms deuterium incorporation. This compound exhibits a molecular ion peak at m/z 314.18 (vs. 311.15 for ZD 7288), with a 3 Da shift consistent with three deuterium atoms. Fragmentation patterns must retain isotopic integrity, particularly in the ethyl and methyl groups.

Nuclear Magnetic Resonance (NMR)

1H NMR reveals deuterium-induced signal attenuation:

  • Ethyl group: δ 1.2 (t, 3H) diminishes, replaced by a deuterated triplet in 2H NMR.

  • Methylamino group: δ 2.8 (s, 3H) reduces in intensity.

13C NMR corroborates deuteration sites through isotopic shifts (~0.1–0.3 ppm upfield).

Challenges in this compound Synthesis

Isotopic Purity

Achieving >98% deuterium enrichment requires stringent exclusion of protic solvents. Residual H2O in reactions reduces yield by promoting back-exchange.

Functional Group Compatibility

The pyrimidinium core’s sensitivity to strong acids/bases limits deuteration methods. Catalytic deuteration avoids hydrolysis but risks ring saturation.

Applications in Pharmacological Research

This compound enables precise quantification of the parent compound in biological matrices via LC-MS/MS. Its use in neuropathic pain studies circumvents signal interference from endogenous metabolites. Recent work demonstrates its utility in tracing HCN channel blockade kinetics in hippocampal neurons, where ZD 7288 reduces NMDA receptor-mediated currents by 83.9 ± 2.4% .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying ZD 7288-d3's specificity as an HCN channel blocker?

  • Methodological Answer : Use in vitro electrophysiological assays (e.g., patch-clamp recordings) to measure HCN channel activity in transfected HEK293 cells or hippocampal neurons. Compare inhibition across HCN isoforms (HCN1-4) to assess selectivity . Validate findings with in vivo models (e.g., rodent cardiac or neuronal tissues) to confirm physiological relevance. Include negative controls (e.g., HCN-knockout models) to rule off-target effects .

Q. How can researchers address variability in this compound's inhibitory effects across studies?

  • Methodological Answer : Standardize protocols for drug concentration (e.g., 10–50 µM), pre-incubation time (15–30 minutes), and buffer conditions (pH, temperature). Perform dose-response curves to calculate IC50 values. Use deuterium-labeled this compound (as per ) to track metabolic stability and reduce batch-to-batch variability. Cross-validate results with orthogonal methods (e.g., cAMP modulation assays) .

Q. What are the best practices for validating this compound's effects on neuronal excitability?

  • Methodological Answer : Combine electrophysiology with calcium imaging or optogenetic tools to measure changes in neuronal firing patterns. Use ex vivo brain slices to preserve synaptic connectivity. Include positive controls (e.g., ivabradine for HCN4) and statistical tests (ANOVA with post-hoc correction) to ensure reproducibility .

Advanced Research Questions

Q. How to resolve contradictions between this compound's in vitro potency and in vivo efficacy?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., blood-brain barrier permeability, protein binding) using mass spectrometry or microdialysis. Perform in silico modeling (e.g., molecular docking) to assess structural interactions with HCN channels. Compare tissue-specific expression of HCN isoforms and metabolic enzymes (e.g., CYP450) to explain discrepancies .

Q. What experimental designs minimize confounding effects when studying this compound in disease models (e.g., epilepsy, arrhythmia)?

  • Methodological Answer : Use randomized, blinded studies with age- and sex-matched cohorts. Employ genetic models (e.g., HCN1-KO mice) to isolate channel-specific effects. Incorporate longitudinal monitoring (e.g., EEG for seizures, ECG for cardiac rhythms) and histopathological validation. Adjust dosages based on body weight and route of administration (intravenous vs. intracerebroventricular) .

Q. How to integrate multi-omics data (transcriptomics, proteomics) with this compound's mechanism of action?

  • Methodological Answer : Perform RNA-seq or single-cell sequencing on treated vs. untreated tissues to identify HCN-related pathways. Validate protein-level changes via Western blot or ELISA. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Correlate omics findings with functional assays to establish causality .

Methodological Guidelines from Evidence

  • Experimental Reproducibility : Follow the Beilstein Journal of Organic Chemistry standards for reporting compound preparation, including purity (≥99% as per ), characterization data (NMR, HPLC), and detailed protocols .
  • Data Contradiction Analysis : Apply frameworks from the Reference Manual on Scientific Evidence () to assess bias, confounders, and statistical power. Use sensitivity analysis to test robustness of conclusions.
  • Questionnaire Design for Human Studies : For translational research, align participant selection and data collection with IRB guidelines (), avoiding leading questions and ensuring clarity ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.